3-(4-Methylcyclohex-3-en-1-yl)butan-1-ol
Overview
Description
3-(4-Methylcyclohex-3-en-1-yl)butan-1-ol is an organic compound with the molecular formula C11H20O It is a derivative of cyclohexene and is characterized by the presence of a hydroxyl group attached to a butyl chain, which is further connected to a methyl-substituted cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylcyclohex-3-en-1-yl)butan-1-ol typically involves a multi-step reaction process. One common method starts with the reaction of 4-methylcyclohex-3-en-1-one with ethylmagnesium bromide, followed by the reaction with butanal. The resulting ketone is then reduced using sodium borohydride to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the compound may involve techniques such as distillation and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylcyclohex-3-en-1-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(4-Methylcyclohex-3-en-1-yl)butan-1-one, while reduction can produce various alcohol derivatives.
Scientific Research Applications
3-(4-Methylcyclohex-3-en-1-yl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Research has explored its use as a drug delivery agent due to its ability to cross the blood-brain barrier.
Industry: It is investigated for its potential use as a pheromone in agricultural science to control pest insects.
Mechanism of Action
The mechanism of action of 3-(4-Methylcyclohex-3-en-1-yl)butan-1-ol is not fully understood. it is believed to modulate the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. The compound has been found to bind to the GABA-A receptor and enhance its activity, leading to an increase in the release of dopamine and serotonin. This mechanism is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylcyclohex-3-en-1-yl)butanoic acid
- 4-Methylcyclohex-3-en-1-ol
- 6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol
Uniqueness
3-(4-Methylcyclohex-3-en-1-yl)butan-1-ol is unique due to its specific structure, which combines a cyclohexene ring with a butyl chain and a hydroxyl group. This structure imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.
Properties
IUPAC Name |
3-(4-methylcyclohex-3-en-1-yl)butan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-9-3-5-11(6-4-9)10(2)7-8-12/h3,10-12H,4-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVKFAPEIBMMHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051755 | |
Record name | 3-(4-Methylcyclohex-3-en-1-yl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15760-18-6 | |
Record name | 3-(4-Methyl-3-cyclohexenyl)butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15760-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylcyclohexenyl butanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015760186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyclohexene-1-propanol, .gamma.,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(4-Methylcyclohex-3-en-1-yl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | γ,4-dimethylcyclohex-3-ene-1-propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.208 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLCYCLOHEXENYL BUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNM584398V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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